molecular formula C10H19NO2 B2452581 3-[(Oxan-4-yl)methyl]morpholine CAS No. 1889614-34-9

3-[(Oxan-4-yl)methyl]morpholine

Cat. No.: B2452581
CAS No.: 1889614-34-9
M. Wt: 185.267
InChI Key: JPMNMLHPVNQMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-(oxan-4-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMNMLHPVNQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Oxan-4-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yl)methyl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Oxan-4-yl)methyl]morpholine is unique due to the presence of both the morpholine ring and the oxan-4-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

3-[(Oxan-4-yl)methyl]morpholine is a morpholine derivative with potential applications in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO2
  • CAS Number : 1889614-34-9
  • SMILES Representation : C1COCCC1CC2COCCN2

The compound features a morpholine ring connected to an oxane moiety, which is indicative of its potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Morpholine derivatives are known for their role as inhibitors in various biochemical pathways, particularly in cancer treatment.

Key Mechanisms:

  • Enzyme Inhibition : Morpholine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as phosphoinositide 3-kinase (PI3K) .
  • Cell Cycle Modulation : The compound may influence cell cycle progression and apoptosis in cancer cells, leading to reduced tumor growth .
  • Binding Affinity : The morpholine structure enhances binding affinity to target proteins, which is crucial for therapeutic efficacy .

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound. Here are notable findings:

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of morpholine derivatives against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The results indicated that:

  • IC50 Values : The IC50 values for some morpholine-containing compounds ranged from 1.48 µM to 47.02 µM against A549 cells.
  • Mechanism : Apoptotic effects were confirmed using Annexin V-FITC/PI staining, showing significant apoptosis induction compared to controls .

Case Study 2: Enzyme Interaction

Research focused on the interaction between morpholine derivatives and PI3K revealed that:

  • Binding Studies : Docking studies indicated critical hydrogen bond formations between the morpholine ring and active site residues of PI3K, suggesting a mechanism for selective inhibition .

Data Table: Biological Activity Summary

Study ReferenceCell LineActivity TypeIC50 Range (µM)Mechanism
A549Antiproliferative1.48 - 47.02Apoptosis induction
PI3KEnzyme InhibitionN/ABinding affinity via hydrogen bonds

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